molecular formula C16H21NO3 B8386955 benzyl N-[(1r,4r)-4-acetylcyclohexyl]carbamate

benzyl N-[(1r,4r)-4-acetylcyclohexyl]carbamate

Katalognummer: B8386955
Molekulargewicht: 275.34 g/mol
InChI-Schlüssel: NEDBCRHRSXAISM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

benzyl N-[(1r,4r)-4-acetylcyclohexyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis. This compound is characterized by the presence of a benzyl group, a trans-4-acetylcyclohexyl group, and a carbamate functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (trans-4-acetylcyclohexyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with trans-4-acetylcyclohexylamine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of benzyl (trans-4-acetylcyclohexyl)carbamate may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is often purified using large-scale chromatographic techniques or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

benzyl N-[(1r,4r)-4-acetylcyclohexyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of benzyl (trans-4-acetylcyclohexyl)carbamate derivatives with oxidized functional groups.

    Reduction: Formation of benzyl (trans-4-hydroxycyclohexyl)carbamate.

    Substitution: Formation of substituted benzyl (trans-4-acetylcyclohexyl)carbamate derivatives.

Wirkmechanismus

The mechanism of action of benzyl (trans-4-acetylcyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to the inhibition of enzyme activity. This mechanism is similar to that of other carbamate-based inhibitors, which target enzymes such as acetylcholinesterase and proteases .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzyl carbamate: A simpler carbamate with similar protecting group properties.

    trans-4-Acetylcyclohexyl carbamate: Lacks the benzyl group but retains the acetylcyclohexyl moiety.

    N-Benzyl-N-methyl carbamate: Contains a methyl group instead of the acetylcyclohexyl group.

Uniqueness

benzyl N-[(1r,4r)-4-acetylcyclohexyl]carbamate is unique due to the presence of both the benzyl and trans-4-acetylcyclohexyl groups, which confer specific chemical and biological properties. The combination of these groups enhances its stability and reactivity, making it a valuable compound in various applications .

Eigenschaften

Molekularformel

C16H21NO3

Molekulargewicht

275.34 g/mol

IUPAC-Name

benzyl N-(4-acetylcyclohexyl)carbamate

InChI

InChI=1S/C16H21NO3/c1-12(18)14-7-9-15(10-8-14)17-16(19)20-11-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3,(H,17,19)

InChI-Schlüssel

NEDBCRHRSXAISM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.